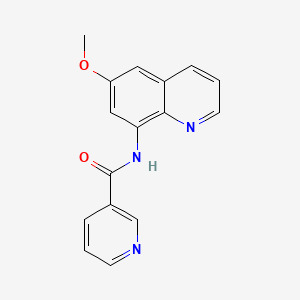

N-(6-methoxyquinolin-8-yl)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-methoxyquinolin-8-yl)pyridine-3-carboxamide, also known as MQPC, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various areas of research. MQPC is a highly stable and water-soluble compound that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has been studied extensively in recent years, and its potential applications are diverse and varied.

Scientific Research Applications

Antiplasmodial Activity

Compounds prepared from 6-methoxyquinolin-8-amine, a similar compound to N-(6-methoxyquinolin-8-yl)nicotinamide, have been tested for their antiplasmodial activity against Plasmodium falciparum NF54 . The activity and the cytotoxicity were strongly influenced by the linker and its substitution . The most active compounds showed good activity and promising selectivity .

Antimalarial Activity

8-Quinolinamines, which include compounds similar to N-(6-methoxyquinolin-8-yl)nicotinamide, exhibited potent in vitro antimalarial activity . The most promising analogues have cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .

Antileishmanial Activity

Several synthesized 8-quinolinamines exhibited in vitro antileishmanial activities comparable to the standard drug pentamidine .

Antifungal Activity

8-Quinolinamines also showed very promising antifungal activities against Candida albicans , Candida glabrata , Candida krusei , Cryptococcus neoformans , and Aspergillus fumigatus .

Antibacterial Activity

These compounds also demonstrated antibacterial activities against Staphylococcus aureus , methicillin-resistant S. aureus , and Mycobacterium intracellulare .

Anti-infective Properties

8-Quinolinamines and their amino acid conjugates have been synthesized as broad-spectrum anti-infectives . These compounds exhibited no cytotoxicity, making them a promising structural class of compounds as antiparasitic and antimicrobials .

Mechanism of Action

Target of Action

It’s worth noting that nicotinamide, a related compound, is known to play a significant role in cellular energy metabolism, dna repair, and transcription regulation .

Mode of Action

It’s known that nicotinamide, a related compound, is involved in the prevention and/or cure of pellagra, a disease caused by niacin deficiency .

Biochemical Pathways

Related compounds such as nicotinamide are known to be involved in various biological processes, including the tnfα signaling via nfκb, unfolded protein response, hypoxia, p53 pathway, apoptosis, mtorc1 signaling, and inflammatory response .

Pharmacokinetics

It’s known that nicotinamide is absorbed almost completely in the small intestine after ingestion, stored as nad in the liver, and excreted via the kidneys .

Result of Action

It’s known that related compounds such as nicotinamide have been implicated in multiple cancers, metabolic and liver diseases .

Action Environment

It’s known that the efficacy of related compounds such as nicotinamide can be influenced by factors such as diet, as nicotinamide is found in a variety of dietary sources .

properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-21-13-8-11-4-3-7-18-15(11)14(9-13)19-16(20)12-5-2-6-17-10-12/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJRCYOUDPYYAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00877951 |

Source

|

| Record name | Nicotinamide, N-(6-methoxy-8-quinolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00877951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxyquinolin-8-yl)nicotinamide | |

CAS RN |

19275-71-9 |

Source

|

| Record name | Nicotinamide, N-(6-methoxy-8-quinolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00877951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride](/img/structure/B6523034.png)

![2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6523042.png)

![N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B6523043.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B6523045.png)

![1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6523084.png)

![4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6523089.png)

![2-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6523093.png)

![methyl (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523101.png)

![ethyl (2E)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523116.png)

![ethyl (2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523118.png)

![4-methyl-N-[(1Z)-3-methyl-4-oxo-5-{[(Z)-(1-phenylethylidene)amino]oxy}cyclohexa-2,5-dien-1-ylidene]benzene-1-sulfonamide](/img/structure/B6523126.png)

![3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B6523133.png)